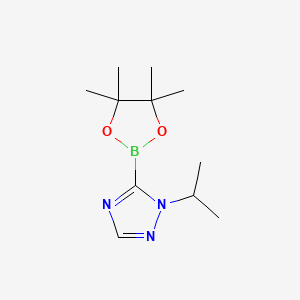
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole is an organic compound known for its unique structure and properties. It is a boronic ester derivative of triazole, which is widely used in organic synthesis and various industrial applications. This compound is characterized by its white crystalline solid appearance and its solubility in common organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
The synthesis of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves several steps:
Formation of 1-isopropylpyrazole: This is achieved by reacting pyrazole with isopropanol in the presence of sodium carbonate.
Reaction with boronic acid: The 1-isopropylpyrazole is then reacted with trimethyl boronic acid aldehyde.
Dehydration: The final step involves dehydration to yield the target compound.
Analyse Des Réactions Chimiques
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a hydrogen donor and base catalyst in organic synthesis. It is also a synthetic intermediate for optical materials and liquid crystal substances.
Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves its ability to act as a hydrogen donor and base catalyst. It interacts with molecular targets through boron-oxygen bonds, facilitating various chemical transformations. The pathways involved include catalytic cycles that enhance reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole can be compared with other boronic esters and triazole derivatives:
Similar Compounds: 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1-Isopropylpyrazole-5-boronic acid pinacol ester.
Propriétés
Formule moléculaire |
C11H20BN3O2 |
|---|---|
Poids moléculaire |
237.11 g/mol |
Nom IUPAC |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-8(2)15-9(13-7-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 |
Clé InChI |
PIARPEXGDNKTDC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
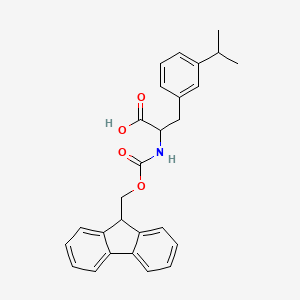
![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)


![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
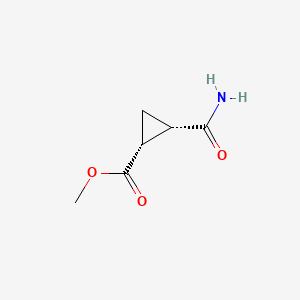
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
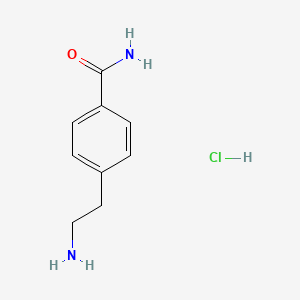
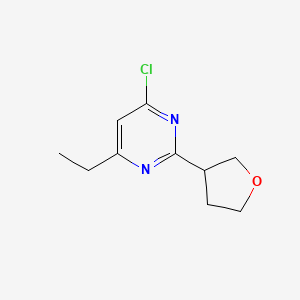
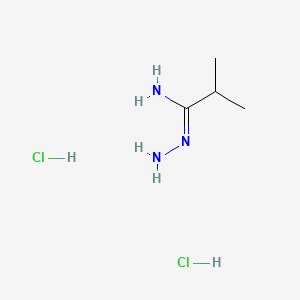
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
